molecular formula C23H16N2O5S B4588911 methyl 2-({3-[3-(benzoyloxy)phenyl]-2-cyanoacryloyl}amino)-3-thiophenecarboxylate

methyl 2-({3-[3-(benzoyloxy)phenyl]-2-cyanoacryloyl}amino)-3-thiophenecarboxylate

Cat. No.: B4588911
M. Wt: 432.4 g/mol
InChI Key: ZHPYFHFLJTZOFD-SFQUDFHCSA-N
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Description

Methyl 2-({3-[3-(benzoyloxy)phenyl]-2-cyanoacryloyl}amino)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C23H16N2O5S and its molecular weight is 432.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.07799279 g/mol and the complexity rating of the compound is 752. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymerization Catalyst and Monomer Synthesis

One key application of this compound is in the realm of polymerization, where it acts as a monomer or catalyst in controlled radical polymerization processes. For example, the controlled radical polymerization of acrylamides containing amino acid moieties, such as N-acryloyl-l-phenylalanine methyl ester, has been accomplished using reversible addition−fragmentation chain transfer (RAFT) polymerization to achieve polymers with controlled molecular weight, low polydispersity, and enhanced isotacticity (Mori, Sutoh, & Endo, 2005). This illustrates the compound's utility in synthesizing polymers with precise structural characteristics.

Photoinitiation for UV-Curable Coatings

Another significant application is in photoinitiation, particularly for ultraviolet-curable coatings. Compounds with structural similarities to methyl 2-({3-[3-(benzoyloxy)phenyl]-2-cyanoacryloyl}amino)-3-thiophenecarboxylate have been used to develop copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties. These systems serve as photoinitiators for the ultraviolet cure of acrylic mixtures, simulating conditions for TiO2-pigmented formulations, demonstrating the compound's potential in coatings and material finishes (Angiolini et al., 1997).

Synthesis of Complex Molecular Structures

Furthermore, the compound's reactivity has been leveraged in the synthesis of complex molecular structures, including the preparation of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. This process involves studying the crystal structure of compounds composed of a thiophene ring substituted by amino and methyl ester groups, highlighting the compound's role in advancing structural chemistry (Vasu et al., 2004).

Advanced Photoredox Systems

Additionally, derivatives of this compound have been explored as photosensitizers in photoredox systems for 3D printing photopolymerization processes. These systems offer a highly effective bimolecular photoinitiating system under soft irradiation conditions, showcasing the compound's versatility in photopolymerization and its potential applications in additive manufacturing (Tomal et al., 2019).

Properties

IUPAC Name

methyl 2-[[(E)-3-(3-benzoyloxyphenyl)-2-cyanoprop-2-enoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O5S/c1-29-23(28)19-10-11-31-21(19)25-20(26)17(14-24)12-15-6-5-9-18(13-15)30-22(27)16-7-3-2-4-8-16/h2-13H,1H3,(H,25,26)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPYFHFLJTZOFD-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C(=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(SC=C1)NC(=O)/C(=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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